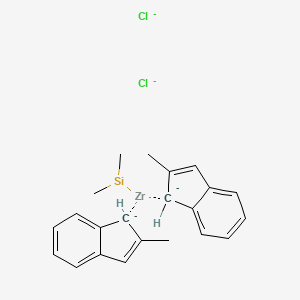
meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride: is a chemical compound with the molecular formula C22H25Cl2SiZr. It is a member of the metallocene family, which are compounds typically used as catalysts in polymerization reactions. This compound is particularly notable for its role in the polymerization of olefins, making it a valuable component in the production of various plastics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride typically involves the reaction of dimethylsilyl-bis-(2-methylindenyl) with zirconium tetrachloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of high-purity reagents and controlled reaction conditions are crucial to ensure the consistency and quality of the final product. The compound is typically purified through recrystallization or other suitable purification techniques to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various organometallic reagents, such as Grignard reagents or organolithium compounds, are employed for substitution reactions.
Major Products Formed:
Oxidation: Zirconium oxides and other zirconium-containing compounds.
Reduction: Lower oxidation state zirconium compounds.
Substitution: Substituted zirconium complexes with different ligands.
Scientific Research Applications
meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of high-performance plastics and other materials with specific properties.
Mechanism of Action
The mechanism by which meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride exerts its effects involves the activation of olefin monomers, facilitating their polymerization. The compound acts as a catalyst, lowering the activation energy required for the polymerization reaction. The molecular targets include the olefin monomers, and the pathways involved are the coordination and insertion mechanisms typical of metallocene catalysts.
Comparison with Similar Compounds
- Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride
- Ethylene-bis-(indenyl)zirconium dichloride
- Propylene-bis-(indenyl)zirconium dichloride
Comparison: meso-Dimethylsilyl-bis-(2-methylindenyl)zirconium dichloride is unique due to its specific ligand structure, which provides distinct steric and electronic properties. This uniqueness allows for different catalytic activities and selectivities compared to other similar compounds. For example, the presence of the dimethylsilyl group can influence the compound’s reactivity and stability, making it suitable for specific polymerization processes.
Properties
InChI |
InChI=1S/2C10H9.C2H6Si.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;1-3-2;;;/h2*2-7H,1H3;1-2H3;2*1H;/q2*-1;;;;/p-2 |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDRXSRXEFHJGQT-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.C[Si]C.[Cl-].[Cl-].[Zr] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2SiZr-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(hydroxyimino)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1142984.png)

